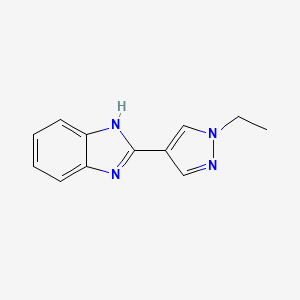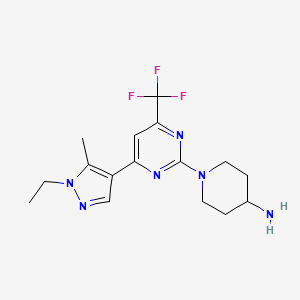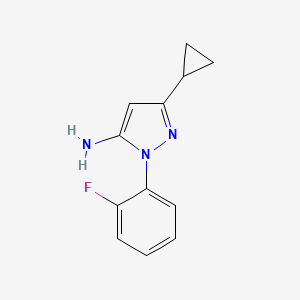
3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Medicinal Applications of Pyrazoline and Pyrazole Derivatives
Heterocyclic Compounds Synthesis : The chemistry of pyrazoline and pyrazole derivatives is a subject of significant interest due to their utility as building blocks for the synthesis of heterocyclic compounds. These derivatives have been utilized to create a range of compounds, including imidazoles, thiazoles, and various spiropyridines, demonstrating the versatility of pyrazoline scaffolds in heterocyclic synthesis (Gomaa & Ali, 2020).
Anticancer Activity : Research on pyrazoline derivatives has shown their potential in anticancer applications. The synthesis strategies of these derivatives have been optimized to enhance their biological efficacy, showcasing their importance in the development of new anticancer agents (Ray et al., 2022).
Therapeutic Applications : Pyrazolines have been identified for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, and antidepressant effects. This wide range of pharmacological activities highlights the importance of pyrazoline derivatives in therapeutic patent literature and their potential in drug discovery (Shaaban, Mayhoub, & Farag, 2012).
Neurodegenerative Disorders : The neuroprotective properties of pyrazolines against diseases such as Alzheimer's and Parkinson's have been extensively studied. These compounds have shown to inhibit enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAO), which are targets in the treatment of neurodegenerative disorders (Ahsan et al., 2022).
Propriétés
IUPAC Name |
5-cyclopropyl-2-(2-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-9-3-1-2-4-11(9)16-12(14)7-10(15-16)8-5-6-8/h1-4,7-8H,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZIPGYJKCJYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



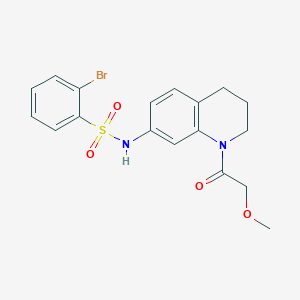
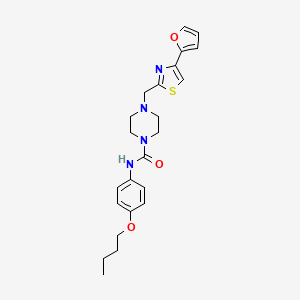

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B3216575.png)
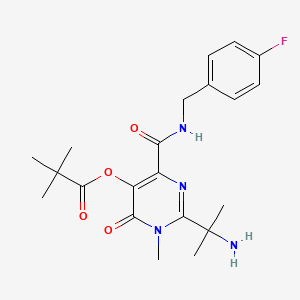
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3216583.png)
![2-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B3216595.png)
![2-(3,4-dimethoxyphenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B3216600.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3216616.png)
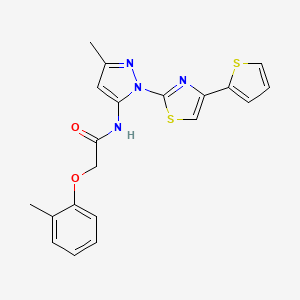
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B3216630.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B3216642.png)
